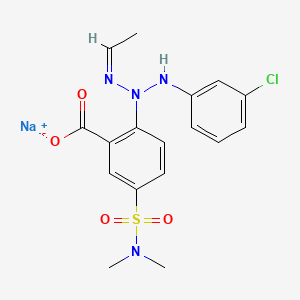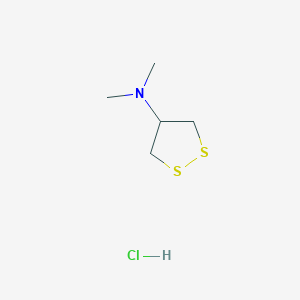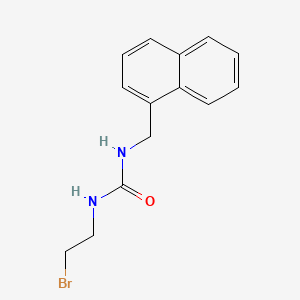
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is a synthetic organic compound that features a urea backbone substituted with a 2-bromoethyl group and a 1-naphthylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- typically involves the reaction of 1-naphthylmethylamine with 2-bromoethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{1-Naphthylmethylamine} + \text{2-Bromoethyl isocyanate} \rightarrow \text{Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the urea backbone or the substituents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can introduce or modify functional groups on the urea backbone or the substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of urea derivatives on biological systems. Its ability to undergo various chemical reactions makes it a useful tool for modifying biomolecules and studying their interactions.
Medicine
In medicine, Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for the synthesis of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- involves its interaction with molecular targets through its functional groups. The 2-bromoethyl group can participate in nucleophilic substitution reactions, while the 1-naphthylmethyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromoethyl N-(1-naphthyl)carbamate
- 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine hydrobromide
Uniqueness
Urea, 1-(2-bromoethyl)-3-(1-naphthylmethyl)- is unique due to its specific combination of functional groups. The presence of both the 2-bromoethyl and 1-naphthylmethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for both research and industrial purposes.
Propiedades
Número CAS |
102434-33-3 |
|---|---|
Fórmula molecular |
C14H15BrN2O |
Peso molecular |
307.19 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-(naphthalen-1-ylmethyl)urea |
InChI |
InChI=1S/C14H15BrN2O/c15-8-9-16-14(18)17-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2,(H2,16,17,18) |
Clave InChI |
IDDFUWIMESBRMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


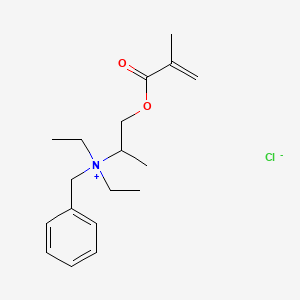
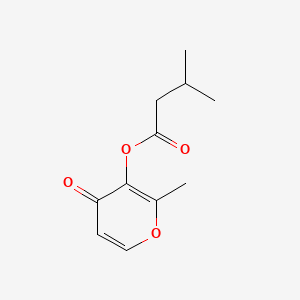

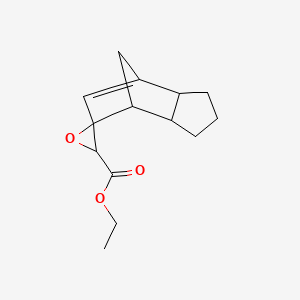
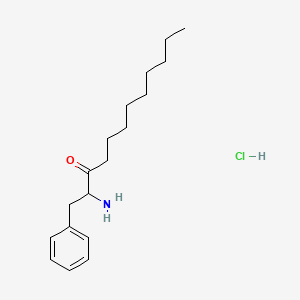

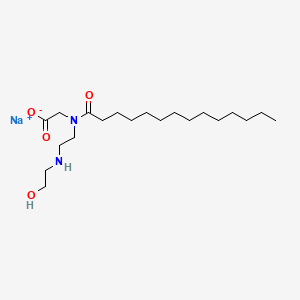
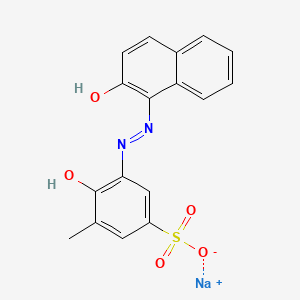
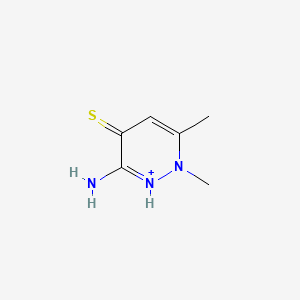
![3,8-Dichloro-5,10-bis[(3-chlorophenyl)amino]pyrene-1,6-dione](/img/structure/B12692545.png)
